molecular formula C13H17NO3 B1203613 N-[4-(oxan-2-yloxy)phenyl]acetamide CAS No. 51453-65-7

N-[4-(oxan-2-yloxy)phenyl]acetamide

Cat. No.: B1203613
CAS No.: 51453-65-7
M. Wt: 235.28 g/mol
InChI Key: XROXKJRPYIKBQH-UHFFFAOYSA-N
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Description

N-[4-(Oxan-2-yloxy)phenyl]acetamide (CAS: 51453-65-7) is a phenylacetamide derivative featuring a tetrahydropyran (oxane) ring connected via an ether linkage to the para-position of the phenyl group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol .

Properties

CAS No.

51453-65-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[4-(oxan-2-yloxy)phenyl]acetamide

InChI

InChI=1S/C13H17NO3/c1-10(15)14-11-5-7-12(8-6-11)17-13-4-2-3-9-16-13/h5-8,13H,2-4,9H2,1H3,(H,14,15)

InChI Key

XROXKJRPYIKBQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCO2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCO2

Synonyms

2-(4-acetaminophenoxy)tetrahydropyran
2-(p-acetaminophenoxy)tetrahydropyran

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(oxan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-acetaminophenol with tetrahydropyran derivatives. One common method includes the etherification of 4-acetaminophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(oxan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(oxan-2-yloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(oxan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetamide derivatives, highlighting key differences in substituents, pharmacological activities, and applications:

Compound Name Structural Features Pharmacological Activity/Application Key References
N-[4-(Oxan-2-yloxy)phenyl]acetamide Oxane ring (ether linkage), phenylacetamide core Not explicitly reported; inferred stability from oxane group
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Sulfonamide group, piperazine ring Anti-hypernociceptive (inflammatory pain)
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) Chalcone moiety, nitro group Potent antinociceptive (32–34× more potent than acetaminophen)
2-Chloro-N-(4-fluorophenyl)acetamide Chloro and fluoro substituents Organic synthesis intermediate
N-(4-(3-Chloro-2-oxo-propoxy)phenyl)acetamide Chloro, oxo-propoxy chain Biocatalytic applications (enzymatic transformations)
2-Azido-N-(4-fluorophenyl)acetamide Azide group, fluorophenyl Intermediate for click chemistry or heterocycle synthesis
N-[4-(4-Nitrophenoxy)phenyl]acetamide Nitrophenoxy group Structural analog with potential electronic effects

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups: Compounds like N-[4-(4-nitrophenoxy)phenyl]acetamide (nitro group) and N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (chalcone-nitro) exhibit enhanced reactivity or binding affinity due to electron-withdrawing effects, which polarize the acetamide core . Halogenation: Derivatives such as 2-chloro-N-(4-fluorophenyl)acetamide leverage halogen atoms (Cl, F) to increase lipophilicity and bioavailability, critical for blood-brain barrier penetration in analgesics .

Heterocyclic Modifications: Sulfonamide Derivatives: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) utilize sulfonamide groups for hydrogen bonding with biological targets, enhancing anti-hypernociceptive activity . The oxane ring, while less polar, may reduce off-target interactions. Azide Functionalization: The azide group in 2-azido-N-(4-fluorophenyl)acetamide enables click chemistry applications, contrasting with the oxane’s role as a stable protecting group .

Biological Activity Trends: Analgesic Potency: The chalcone derivative 6 demonstrates exceptional antinociceptive activity, likely due to conjugation and nitro group interactions with pain receptors . The oxane-containing compound’s activity remains unexplored but may prioritize stability over potency. Biocatalytic Utility: N-(4-(3-chloro-2-oxo-propoxy)phenyl)acetamide is implicated in enzymatic processes, suggesting acetamide derivatives with reactive side chains (e.g., chloro, oxo) are valuable in synthetic biology .

Physicochemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., Cl, F) exhibit higher logP values, favoring membrane permeability, while polar groups like sulfonamides or oxane ethers balance solubility and permeability .
  • Metabolic Stability : The oxane ring’s cyclic ether structure may resist oxidative metabolism better than linear alkyl chains or azide groups .

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